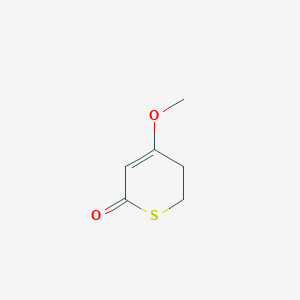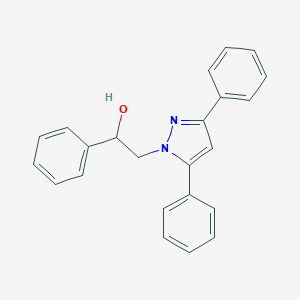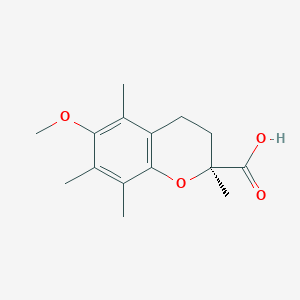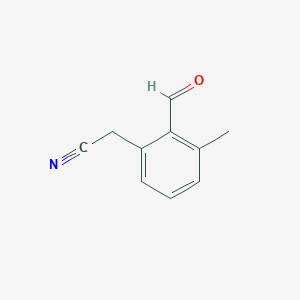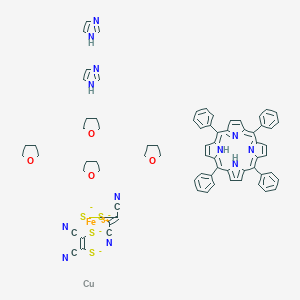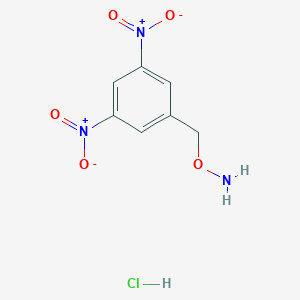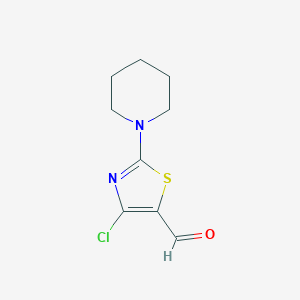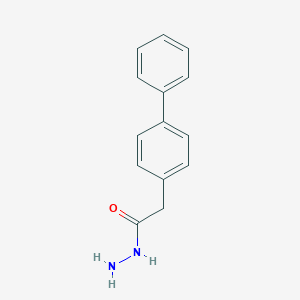
2-(4-Phenylphenyl)acetohydrazide
Descripción general
Descripción
2-(4-Phenylphenyl)acetohydrazide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It is used for research purposes.
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity . The synthesis process involves the reaction of 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide with differently substituted benzaldehyde in the presence of lithium hydroxide monohydrate in ethanol .Molecular Structure Analysis
The molecular structure of 2-(4-Phenylphenyl)acetohydrazide can be analyzed using density functional theory (DFT) calculations . These calculations can provide insights into the structural and vibrational properties of the molecule .Chemical Reactions Analysis
The chemical reactions of 2-(4-Phenylphenyl)acetohydrazide can be studied using various methods. For example, the compound can be used as a substrate in assays for the evaluation of plasma amine oxidase (PAO) inhibitors .Aplicaciones Científicas De Investigación
1. Inhibition of Plasma Amine Oxidase (PAO)
Specific Scientific Field:
Biochemistry and enzymology
Summary of the Application:
Plasma amine oxidase (PAO), also known as semicarbazide-sensitive amine oxidase (SSAO), copper-containing amine oxidase 3 (AOC3), or vascular adhesion protein-1 (VAP-1), plays a crucial role in inflammatory diseases. It catalyzes the oxidative deamination of primary amines to aldehydes using copper and a quinone as cofactors. Inhibitors of PAO have the potential to serve as therapeutics for inflammation-related conditions.
Experimental Procedure and Methods:
Results:
- The new substrate exhibited higher affinity to PAO and converted with greater velocity than the standard substrate benzylamine .
- The method was validated, and the precision (relative standard deviation) of concentration values was within acceptable limits .
- The known PAO inhibitor 2-(4-phenylphenyl)acetohydrazide effectively inhibited the enzyme .
2. Therapeutic Chemoprevention Against Cancerous Cells
Specific Scientific Field:
Medicinal chemistry and cancer research
Summary of the Application:
Metal complexes containing 2-(4-bromophenylamino)acetohydrazide ligand were synthesized and evaluated for their potential in cancer chemoprevention.
Experimental Procedure and Methods:
Results:
Direcciones Futuras
Future research could focus on the potential therapeutic applications of 2-(4-Phenylphenyl)acetohydrazide. For example, inhibitors of PAO could lead to new therapeutics for the treatment of inflammation-related conditions . Additionally, the compound could be further studied for its anticonvulsant activity and neurotoxicity .
Propiedades
IUPAC Name |
2-(4-phenylphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJQOUEHHYKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397510 | |
| Record name | 2-(4-phenylphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)acetohydrazide | |
CAS RN |
139277-58-0 | |
| Record name | 2-(4-phenylphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
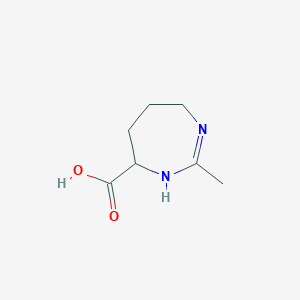
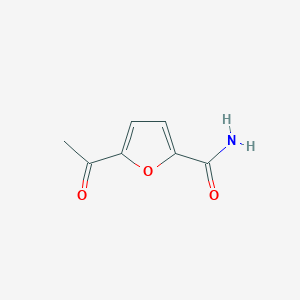
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)


